1-(4-Bromobutyl)-3-methylbenzene chemical structure and molecular weight
1-(4-Bromobutyl)-3-methylbenzene chemical structure and molecular weight
An In-Depth Technical Guide to 1-(4-Bromobutyl)-3-methylbenzene: Structure, Properties, and Synthesis
Introduction
1-(4-Bromobutyl)-3-methylbenzene is a bifunctional organic molecule belonging to the class of aryl-alkyl halides. Its structure, featuring a reactive alkyl bromide terminus and a substituted aromatic ring, makes it a valuable intermediate and building block in advanced organic synthesis. For researchers in medicinal chemistry and materials science, compounds of this nature serve as versatile scaffolds for introducing a substituted phenylbutyl moiety, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. This guide provides a detailed overview of its chemical structure, molecular weight, and a technically grounded synthetic approach, designed for professionals in drug development and chemical research.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. 1-(4-Bromobutyl)-3-methylbenzene is systematically named according to IUPAC nomenclature, which precisely describes the arrangement of its constituent atoms.
The core structure consists of a benzene ring substituted at the 1- and 3- positions (a meta-substitution pattern). A four-carbon butyl chain is attached at position 1, with a bromine atom at the terminal (fourth) carbon of this chain. A methyl group is attached at position 3.
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IUPAC Name: 1-(4-bromobutyl)-3-methylbenzene
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SMILES: CC1=CC(CCCCBr)=CC=C1[1]
Caption: 2D Chemical Structure of 1-(4-Bromobutyl)-3-methylbenzene.
Physicochemical Properties and Molecular Weight
A thorough understanding of a compound's physicochemical properties is critical for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and purification methods.
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula (C₁₁H₁₅Br) using the atomic weights of its constituent elements.
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Carbon (C): 11 atoms × 12.011 amu = 132.121 amu
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Hydrogen (H): 15 atoms × 1.008 amu = 15.120 amu
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Bromine (Br): 1 atom × 79.904 amu = 79.904 amu
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Total Molecular Weight: 227.145 amu
This calculated value is consistent with the reported molecular weight of 227.14 g/mol .[1][2]
Data Summary
The following table summarizes the key identifiers and calculated properties for this compound. It is important to note that specific experimental data such as boiling point and density for the meta-isomer are not as widely documented as for its para-isomer, 1-(4-bromobutyl)-4-methylbenzene.[3]
| Property | Value | Source |
| CAS Number | 383913-43-7 | [1][2] |
| Molecular Formula | C₁₁H₁₅Br | [1][2] |
| Molecular Weight | 227.14 g/mol | [1][2] |
| MDL Number | MFCD20343156 | [2] |
| Canonical SMILES | CC1=CC(CCCCBr)=CC=C1 | [1] |
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a robust and logical pathway for preparing 1-(4-bromobutyl)-3-methylbenzene involves the conversion of a precursor alcohol. This approach is favored due to the high efficiency and selectivity of modern bromination reagents for primary alcohols. The synthesis is best conceptualized as a two-stage process: preparation of the precursor alcohol followed by its conversion to the target alkyl bromide.
Proposed Synthetic Workflow
The most direct precursor is 4-(3-methylphenyl)butan-1-ol. This intermediate can be synthesized via several methods, such as the reduction of 4-(3-methylphenyl)butanoic acid or its corresponding ester. The critical final step is the selective bromination of this alcohol.
Caption: Synthetic workflow for the bromination of the precursor alcohol.
Expertise & Rationale for Reagent Selection
The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. Phosphorus tribromide (PBr₃) is selected as the brominating agent for several key reasons:
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High Efficacy for Primary Alcohols: PBr₃ reacts cleanly with primary alcohols to yield the corresponding alkyl bromides with high yields.
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SN2 Mechanism: The reaction proceeds via an Sₙ2 mechanism after the initial formation of a phosphorus-oxygen bond. This is crucial as it ensures that the carbon skeleton does not undergo rearrangement, a common side reaction in carbocation-mediated (Sₙ1) processes.
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Favorable Byproducts: The byproducts of the reaction (phosphorous acid, H₃PO₃) are water-soluble, facilitating a straightforward aqueous workup for their removal from the organic product.
This choice reflects a field-proven method that balances reactivity with selectivity, ensuring a reliable and reproducible outcome.[4]
Experimental Protocol: Bromination of 4-(3-methylphenyl)butan-1-ol
This protocol is a self-validating system, incorporating in-process controls and purification to ensure the integrity of the final product.
Materials:
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4-(3-methylphenyl)butan-1-ol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether or dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 4-(3-methylphenyl)butan-1-ol (1.0 eq) in anhydrous diethyl ether.
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Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction upon addition of PBr₃.
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Reagent Addition: Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution over 30 minutes. Maintain the internal temperature at or below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting alcohol.
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Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of ice water to quench any unreacted PBr₃.
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Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: If necessary, purify the crude 1-(4-bromobutyl)-3-methylbenzene by vacuum distillation or column chromatography on silica gel.
Applications in Research and Development
The true value of 1-(4-bromobutyl)-3-methylbenzene lies in its utility as a synthetic intermediate. Its bifunctional nature allows for a variety of subsequent chemical transformations.
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N-Alkylation: It is an excellent reagent for the alkylation of primary and secondary amines to introduce the 3-methylphenylbutyl group.[5] This is a common strategy in medicinal chemistry for building libraries of compounds to probe biological targets.
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O-Alkylation: It can be used to alkylate phenols and alcohols to form ethers, modifying the solubility and electronic properties of molecules.
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C-C Bond Formation: The bromide can be converted into an organometallic species, such as a Grignard reagent (via reaction with magnesium metal), which can then react with a wide range of electrophiles to form new carbon-carbon bonds.
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Cross-Coupling Reactions: The aromatic ring can participate in electrophilic substitution reactions, while the alkyl bromide can be used in various cross-coupling reactions, although its primary reactivity is geared towards nucleophilic substitution.
For drug development professionals, this compound provides a reliable means for late-stage functionalization, allowing for the systematic modification of lead compounds to optimize their pharmacological profiles.
References
- BLDpharm. 1-(4-Bromobutyl)-3-methylbenzene.
- Appchem. 1-(4-BROMOBUTYL)-3-METHYLBENZENE | 383913-43-7.
- Benchchem. 1-(4-Bromobutyl)-4-methylbenzene | CAS 99857-43-9.
- BLDpharm. 99857-43-9 | 1-(4-Bromobutyl)-4-methylbenzene.
- Benchchem. A Comparative Guide to the Cost-Effective Synthesis of 1-(4-Bromobutyl)-4-methylbenzene.
- Benchchem. A Comparative Guide to the Application of 1-(4-Bromobutyl)-4-methylbenzene in Organic Synthesis.
